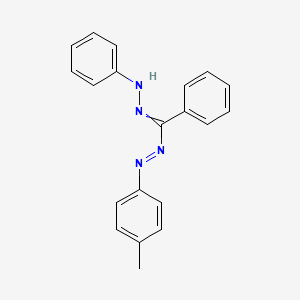

3,5-Diphenyl-1-(p-tolyl)formazan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-Diphenyl-1-(p-tolyl)formazan is a complex organic compound with the molecular formula C20H18N4. This compound is known for its unique structure, which includes a diazene group (N=N) and multiple aromatic rings. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diphenyl-1-(p-tolyl)formazan typically involves the reaction of 4-methylphenylhydrazine with benzaldehyde derivatives under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes further reaction to form the final diazene compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Diphenyl-1-(p-tolyl)formazan undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: Reduction reactions can convert the diazene group to hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, acids, and bases.

Major Products Formed

Oxidation: Azo compounds

Reduction: Hydrazine derivatives

Substitution: Various substituted aromatic compounds

Applications De Recherche Scientifique

3,5-Diphenyl-1-(p-tolyl)formazan has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 3,5-Diphenyl-1-(p-tolyl)formazan involves its interaction with molecular targets through its diazene group and aromatic rings. The compound can participate in electron transfer reactions, form coordination complexes with metals, and interact with nucleophiles and electrophiles. These interactions can lead to various chemical transformations and biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Diazene, (4-methoxyphenyl)phenyl-

- Diazene, (4-ethylphenyl)phenyl-

- Diazene, (4-iodophenyl)phenyl-

Uniqueness

3,5-Diphenyl-1-(p-tolyl)formazan is unique due to its specific substitution pattern on the aromatic rings, which influences its reactivity and properties. Compared to similar compounds, it may exhibit different chemical behavior and biological activity, making it a valuable compound for specialized applications.

Activité Biologique

3,5-Diphenyl-1-(p-tolyl)formazan is a member of the formazan family, characterized by its unique structure featuring a hydrazone backbone. This compound has garnered attention in biomedical research due to its significant biological activities, particularly in cell viability assays and as an agent in various chemical reactions.

Chemical Structure

The general formula for formazans is R1R2C=N−N=CR3R4, where the R groups can vary significantly, influencing the compound's properties and reactivity. Specifically, this compound contains two phenyl groups and a p-tolyl group attached to the nitrogen atoms of the formazan framework. This structural arrangement contributes to its electronic properties and potential applications in coordination chemistry and material science.

Cell Viability Assays

Research indicates that this compound exhibits significant biological activities that make it valuable in biomedical research. In cell viability assays, it has shown promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and disruption of cellular metabolism.

Interaction with Metal Ions

Studies have highlighted the interaction of this compound with various metal ions, which can enhance its biological activity. The compound forms stable complexes that may exhibit improved therapeutic effects. For instance, its complexes with transition metals have been shown to possess enhanced cytotoxicity against specific cancer cell lines compared to the uncomplexed form.

While specific mechanisms of action for this compound remain under investigation, preliminary studies suggest several potential pathways:

- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways leading to programmed cell death.

- Redox Activity : Its ability to undergo redox reactions could play a role in its biological effects, particularly in oxidative stress modulation.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1,3-Diphenylformazan | Two phenyl groups attached to the nitrogen backbone | Exhibits strong redox activity |

| 5-Cyano-2,3-ditolylformazan | Contains cyano group and two tolane moieties | Enhanced electronic properties due to cyano addition |

| 4-Methylthio-2,3-diphenylformazan | Methylthio substituent on one phenyl group | Increased solubility in organic solvents |

| 4-Aminophenylformazan | Amino group substitution on the phenyl ring | Potential use in biological assays due to amino group |

The uniqueness of this compound lies in its specific combination of substituents that influence its optical properties and reactivity compared to these similar compounds. Its ability to form stable complexes while maintaining significant biological activity sets it apart from others in its class.

Case Studies

Several case studies have explored the biological implications of this compound:

- Study on Cancer Cell Lines : A recent study demonstrated that treatment with this compound resulted in a dose-dependent reduction in viability across multiple cancer cell lines (e.g., MCF-7 and HeLa). The study utilized MTT assays to quantify cell viability and further analyzed apoptotic markers.

- Metal Ion Complexation : Another investigation focused on the interaction between this compound and various metal ions (Cu²⁺, Zn²⁺). Results indicated that these complexes exhibited enhanced cytotoxicity compared to the free compound.

Propriétés

IUPAC Name |

N'-anilino-N-(4-methylphenyl)iminobenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4/c1-16-12-14-19(15-13-16)22-24-20(17-8-4-2-5-9-17)23-21-18-10-6-3-7-11-18/h2-15,21H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLDKKLAWINVKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=NC(=NNC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.